![molecular formula C5H10O5 B583495 D-arabinose-5-13C CAS No. 139657-60-6](/img/structure/B583495.png)
D-arabinose-5-13C
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Overview
Description
D-arabinose-5-13C is a labelled form of D-Arabinose . D-Arabinose is an inhibitor of the enzyme glucose dehydrogenase . It is a monosaccharide and a main source of energy in the form of ATP for living organisms .
Physical And Chemical Properties Analysis
D-arabinose-5-13C has a molecular weight of 151.12 g/mol . It is a solid substance that should be stored at 4° C . The exact mass and monoisotopic mass are 151.05617825 g/mol . It has a topological polar surface area of 98 Ų .
Scientific Research Applications
Environmental Studies and Carbon Cycling
Stable isotopes like D-arabinose-13C help trace carbon cycling in ecosystems. Researchers use it to study microbial activity, soil organic matter turnover, and carbon sequestration. By analyzing D-arabinose-13C in environmental samples, they gain insights into nutrient flows and ecosystem dynamics.
Safety and Hazards
When handling D-arabinose-5-13C, one should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment and chemical impermeable gloves should be used, and adequate ventilation should be ensured . All sources of ignition should be removed, and personnel should be evacuated to safe areas .
Future Directions
While specific future directions for D-arabinose-5-13C are not mentioned in the search results, research on arabinose and related sugars continues to be of interest. For example, natural sugar molecules such as xylose and arabinose exhibit sweetness profiles similar to sucrose, which makes them a valuable alternative in low-calorie foods as well as excipients or cocrystallization agents in pharmaceutical formulations .
Mechanism of Action
Target of Action
D-arabinose-5-13C primarily targets cancer cells, particularly breast cancer cells . The compound’s role is to inhibit the proliferation of these cells .
Mode of Action
D-arabinose-5-13C interacts with its targets by inducing autophagy, a cellular process that removes unnecessary or dysfunctional components . This interaction leads to changes in the cell cycle, resulting in cell cycle arrest . Specifically, D-arabinose-5-13C exposure results in G2/M cell cycle restriction and the ectopic expression of cell cycle-related proteins .
Biochemical Pathways
D-arabinose-5-13C affects the p38 MAPK signaling pathway . This pathway is involved in cellular responses to a variety of external stress signals. D-arabinose-5-13C is positively associated with autophagy and the activation of the p38 MAPK signaling pathway in breast cancer cells .
Pharmacokinetics
It is known that d-arabinose-5-13c is a stable compound , which suggests that it may have suitable bioavailability for therapeutic applications.
Result of Action
The action of D-arabinose-5-13C leads to significant molecular and cellular effects. It dramatically inhibits the proliferation of cells in a dose-dependent manner . This inhibition is relevant to cell cycle arrest, as demonstrated by G2/M cell cycle restriction and ectopic expression of cell cycle-related proteins . In vivo treatment with D-arabinose-5-13C could significantly inhibit xenograft growth of breast cancer cells .
properties
IUPAC Name |
(2S,3R,4R)-2,3,4,5-tetrahydroxy(513C)pentanal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5+/m1/s1/i2+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMYPHUHKUWMLA-XGKUUUNUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([C@H]([C@H]([C@@H](C=O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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